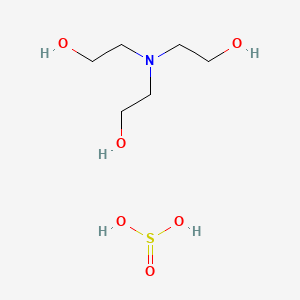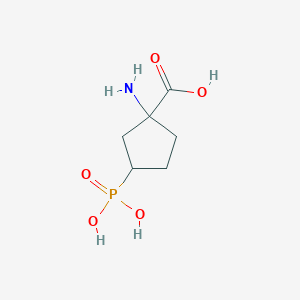
2,2',3,3',4,4',5,6'-Octachlorodiphenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether is a chlorinated organic compound with the molecular formula C12H2Cl8O It is part of the polychlorinated diphenyl ethers (PCDEs) family, which are known for their persistence in the environment and potential for bioaccumulation
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule.
Industrial Production Methods: Industrial production of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves continuous chlorination in reactors designed to handle large volumes of reactants and products. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反应分析
Types of Reactions: 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated quinones.
Reduction: Reduction reactions can result in the dechlorination of the compound, producing less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed:
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with various functional groups replacing chlorine atoms.
科学研究应用
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of chlorinated organic compounds in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation in organisms.
Medicine: Explored for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Utilized in the production of flame retardants and other industrial chemicals due to its stability and resistance to degradation.
作用机制
The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether involves its interaction with biological molecules, leading to potential toxic effects. The compound can bind to cellular proteins and enzymes, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to adverse effects on cell growth and metabolism. The exact molecular targets and pathways involved are still under investigation, but the compound’s high affinity for lipid-rich tissues suggests it may disrupt membrane integrity and function.
相似化合物的比较
2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers, such as:
2,2’,3,4,4’,5,5’,6’-Octabromodiphenyl ether: Similar in structure but contains bromine atoms instead of chlorine.
2,2’,3,4,4’,5,5’,6’-Octachlorodiphenyl ether: Another isomer with different chlorine atom positions.
Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether: Contains fluorine atoms and an epoxide group, leading to different chemical properties and applications.
The uniqueness of 2,2’,3,3’,4,4’,5,6’-Octachlorodiphenyl ether lies in its specific chlorination pattern, which influences its chemical reactivity and environmental behavior.
属性
CAS 编号 |
40356-57-8 |
|---|---|
分子式 |
C12H2Cl8O |
分子量 |
445.8 g/mol |
IUPAC 名称 |
1,2,3,4-tetrachloro-5-(2,3,4,6-tetrachlorophenoxy)benzene |
InChI |
InChI=1S/C12H2Cl8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H |
InChI 键 |
HYNYIQBCBHJTOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-(2,2-dicyanoethenyl)phenyl]methylidene]propanedinitrile](/img/structure/B13736664.png)
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
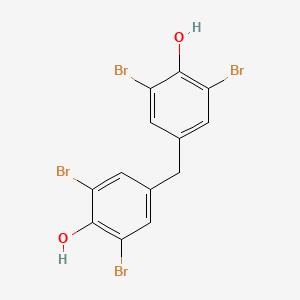
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)

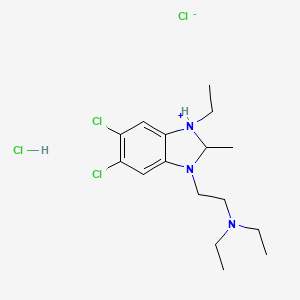
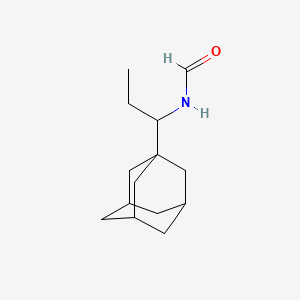

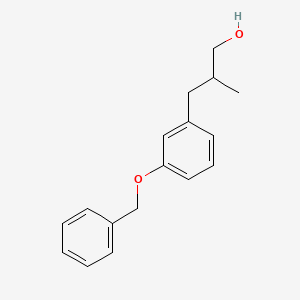
![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
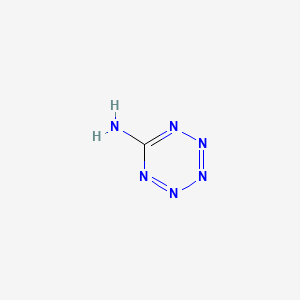
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
